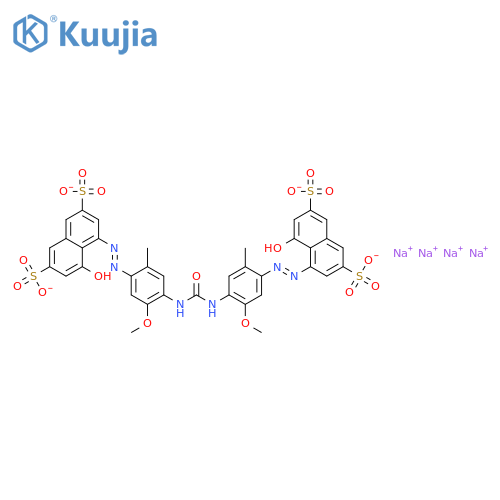Cas no 1937-34-4 (Direct Red 79)

Direct Red 79 structure
商品名:Direct Red 79
CAS番号:1937-34-4
MF:C37H28N6Na4O17S4
メガワット:1048.86730766296
MDL:MFCD00137524
CID:84023
PubChem ID:159634
Direct Red 79 化学的及び物理的性質
名前と識別子
-
- Direct Red 79
- C.I.DIRECT RED 79
- tetrasodium,4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate
- Chlorantine Fast Red 6BLL
- Direct Red 79,Technical grade
- EINECS 217-708-2
- tetrasodium 4-hydroxy-5-[(e)-{4-[({4-[(e)-(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl}carbamoyl)amino]-5-methoxy-2-methylphenyl}diazenyl]naphthalene-2,7-disulfonate
- direct red 79 2,7-Naphthalenedisulfonic acid, 4,4'-[carbonylbis [imino(5-methoxy-2-methyl-4,1-phenylene) azo]] bis[5-hydroxy-, tetrasodium salt
- Urea, N,N'-bis[[4-[[(3,6-disulfo-8-hydroxy) naphthalene-1-yl]azo]-2-methoxy-5-methyl] phenyl]-, tetrasodium salt
- 4,4'-[Carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis[5-hydroxy-2,7-naphthalenedisulfonic acid sodium salt
- Dialuminous Red 4BL
- Diazol Light Red 6BL
- Dicorel Red L 6A
- Direct Fast Red L 6A
- Direct Light Red M 6BLL
- Direct Lightfast Red S
- 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-7-naphthalenedisulfonic acid
- EC 217-708-2
- Sodium 5,5'-(((carbonylbis(azanediyl))bis(5-methoxy-2-methyl-4,1-phenylene))bis(diazene-2,1-diyl))bis(4-hydroxynaphthalene-2,7-disulfonate)
- C.I. Direct Red 79
- C.I. Direct Red 79, tetrasodium salt
- DTXSID20889450
- CI DIRECT RED 79
- NS00081286
- Q27268493
- AS-17168
- CI DIRECT RED 79, TETRASODIUM SALT
- CI 29065
- J-012544
- Direct Red 79
- Tetrasodium 4,4'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(5-hydroxynaphthalene-2,7-disulphonate)
- AKOS025310831
- Urea, N,N'-bis((4-(((3,6-disulfo-8-hydroxy)naphthalene-1-yl)azo)-2-methoxy-5-methyl)phenyl)-, tetrasodium salt
- Sirius supra red 4BL
- 7L62N178CF
- Direct fast red 4BL
- Tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate]
- tetrasodium 4,4/'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-
- C.I. 29065
- tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate
- 2,7-Naphthalenedisulfonic acid, 4,4'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(5-hydroxy-, tetrasodium salt
- 1937-34-4
- 2,7-Naphthalenedisulfonic acid, 4,4'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)-2,1-diazenediyl))bis(5-hydroxy-, sodium salt (1:4)
- MFCD00137524
- UNII-7L62N178CF
- DTXCID501028703
-
- MDL: MFCD00137524
- インチ: 1S/C37H32N6O17S4.4Na/c1-17-5-27(33(59-3)15-25(17)40-42-29-11-21(61(47,48)49)7-19-9-23(63(53,54)55)13-31(44)35(19)29)38-37(46)39-28-6-18(2)26(16-34(28)60-4)41-43-30-12-22(62(50,51)52)8-20-10-24(64(56,57)58)14-32(45)36(20)30;;;;/h5-16,44-45H,1-4H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4
- InChIKey: WNQPPENQFWLADQ-INRNMLHDSA-J
- ほほえんだ: [Na+].[Na+].[Na+].[Na+].COC1C=C(/N=N/C2C=C(S([O-])(=O)=O)C=C3C=C(C=C(O)C=23)S([O-])(=O)=O)C(C)=CC=1NC(NC1C=C(C)C(/N=N/C2C=C(S([O-])(=O)=O)C=C3C=C(C=C(O)C=23)S([O-])(=O)=O)=CC=1OC)=O
計算された属性
- せいみつぶんしりょう: 1048.00000
- どういたいしつりょう: 1047.998
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 21
- 重原子数: 68
- 回転可能化学結合数: 8
- 複雑さ: 1960
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 981
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 412A^2
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: >300°C
- ふってん: Not available
- フラッシュポイント: Not available
- PSA: 411.81000
- LogP: 10.59860
- じょうきあつ: Not available
- ようかいせい: 水溶液は水に可溶で、赤色から青赤色になる
Direct Red 79 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Store at room temperature
Direct Red 79 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D494008-500mg |
Direct Red 79 |
1937-34-4 | 500mg |
$ 65.00 | 2022-06-05 | ||
| abcr | AB524361-1 g |
Direct Red 79, 90%; . |
1937-34-4 | 90% | 1g |
€207.60 | 2023-06-14 | |
| eNovation Chemicals LLC | Y1262250-5g |
tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] |
1937-34-4 | ~90%(HPLC) | 5g |
$1075 | 2025-03-12 | |
| TRC | D494008-250mg |
Direct Red 79 |
1937-34-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358087A-25 g |
C.I.Direct Red 79, |
1937-34-4 | 25g |
¥4,054.00 | 2023-07-11 | ||
| 1PlusChem | 1P00AP23-1g |
tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] |
1937-34-4 | ~90% (HPLC) | 1g |
$128.00 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1262250-1g |
tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] |
1937-34-4 | ~90%(HPLC) | 1g |
$220 | 2025-02-18 | |
| eNovation Chemicals LLC | Y1262250-1g |
tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] |
1937-34-4 | ~90%(HPLC) | 1g |
$220 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1262250-5g |
tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] |
1937-34-4 | ~90%(HPLC) | 5g |
$1075 | 2025-03-20 | |
| eNovation Chemicals LLC | Y1262250-1g |
tetrasodium 4,4'-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate] |
1937-34-4 | ~90%(HPLC) | 1g |
$220 | 2024-06-06 |
Direct Red 79 関連文献
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1937-34-4 (Direct Red 79) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量